molecular formula C25H23N3O4 B10987110 3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10987110
M. Wt: 429.5 g/mol
InChI Key: ICTOHYMHLSSMDB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a quinazoline core.

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with different functional groups .

Scientific Research Applications

3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique structure and potential applications. Similar compounds include other quinazoline derivatives and methoxyphenyl-containing molecules. Each of these compounds has its own set of properties and applications, but the specific combination of functional groups in this compound makes it particularly interesting for research .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-31-19-10-7-17(8-11-19)13-14-26-24(29)18-9-12-20-21(15-18)27-16-28(25(20)30)22-5-3-4-6-23(22)32-2/h3-12,15-16H,13-14H2,1-2H3,(H,26,29)

InChI Key

ICTOHYMHLSSMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC

Origin of Product

United States

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